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Compound of Interest

Compound Name: BDP FL-PEGS5-acid

Cat. No.: B12283007

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, experimental
protocols, and key applications of BDP FL-PEG5-acid, a fluorescent linker molecule
increasingly utilized in biomedical research and drug discovery.

Core Properties of BDP FL-PEG5-acid

BDP FL-PEG5-acid is a versatile chemical tool that incorporates a bright and photostable
green-fluorescent BODIPY™ FL (BDP FL) dye, a hydrophilic 5-unit polyethylene glycol (PEG)
spacer, and a terminal carboxylic acid group. This unique combination of features makes it an
ideal reagent for a variety of bioconjugation applications, particularly in the development of
fluorescently labeled biomolecules and targeted protein degraders such as PROTACs
(Proteolysis Targeting Chimeras).[1][2] The hydrophilic PEG spacer enhances water solubility
and membrane permeability of the conjugated molecule.[3]

Physicochemical and Photophysical Data

The properties of BDP FL-PEG5-acid and its core fluorophore are summarized in the tables
below. The photophysical data are based on values reported for structurally similar BDP FL
derivatives and provide a reliable estimate for experimental planning.

Table 1: Physicochemical Properties of BDP FL-PEG5-acid
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Property Value Reference(s)
CAS Number 2093197-98-7 [1]

Molecular Formula C27H40BF2N30s [4]

Molecular Weight 583.44 g/mol

Appearance To be determined

Soluble in DMSO, DMF, DCM,;

Solubilit
Y low solubility in water

Table 2: Photophysical Properties of the BDP FL Fluorophore

Property Value Reference(s)
Excitation Maximum (Aex) ~504 nm

Emission Maximum (Aem) ~514 nm

Extinction Coefficient (g) ~85,000 cm~—tM~1

Fluorescence Quantum Yield

~0.9 (estimated)
(P)

Color Green

Key Applications and Experimental Protocols

The terminal carboxylic acid on BDP FL-PEG5-acid allows for its covalent conjugation to
primary amines on target molecules, such as proteins, peptides, or amine-modified
oligonucleotides, through the formation of a stable amide bond. This is typically achieved using

carbodiimide chemistry.

Bioconjugation via EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxylic acid on BDP FL-PEG5-acid
with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to
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form an amine-reactive NHS ester, followed by conjugation to an amine-containing molecule of
interest (e.g., a protein).

Materials:

BDP FL-PEG5-acid

o Molecule of interest (protein, peptide, etc.) with a primary amine

 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

e Coupling Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NacCl, pH 7.2-7.5

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e NHS (N-hydroxysuccinimide) or Sulfo-NHS

e Quenching Solution: 1 M Tris-HCI, pH 8.5, or 1.5 M Hydroxylamine, pH 8.5

e Anhydrous DMSO or DMF

» Desalting columns or dialysis equipment for purification

Protocol:

o Reagent Preparation:

o Equilibrate BDP FL-PEG5-acid, EDC, and NHS to room temperature before use.

o Prepare a stock solution of BDP FL-PEG5-acid in anhydrous DMSO or DMF (e.g., 10
mg/mL).

o Prepare your amine-containing molecule in the Coupling Buffer.

o Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer
(e.g., 10 mg/mL each).

o Activation of BDP FL-PEG5-acid:
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o In a microcentrifuge tube, combine the BDP FL-PEG5-acid stock solution with Activation
Buffer.

o Add a molar excess of EDC and NHS to the BDP FL-PEG5-acid solution (a 2-5 fold molar
excess is a good starting point).

o Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This
forms the amine-reactive NHS ester.

o Conjugation to the Amine-Containing Molecule:

o Add the activated BDP FL-PEG5-acid solution to your protein solution in the Coupling
Buffer. The optimal molar ratio of the activated linker to the protein should be determined
empirically, but a starting point of 10:1 to 20:1 is common.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.
e Quenching and Purification:

o Quench the reaction by adding the Quenching Solution to a final concentration of 10-50
mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.

o Purify the fluorescently labeled conjugate from excess reagents and byproducts using a
desalting column, dialysis, or size-exclusion chromatography, equilibrated with a suitable
storage buffer (e.g., PBS).

e Characterization:

o Determine the degree of labeling by measuring the absorbance of the conjugate at 280
nm (for the protein) and at the excitation maximum of BDP FL (~504 nm).
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Step 1: Activation

BDP FL-PEGS5-acid
(Carboxylic Acid)

EDC + NHS
in Activation Buffer
(pH 4.5-6.0)

15-30 min, RT

Amine-Reactive

NHS Ester Intermediate

2h RT or O/N 4°C

Step 2: Conjugation

Protein-NH:2

in Coupling Buffer
(pH 7.2-7.5)

Fluorescently Labeled
Protein Conjugate

Step 3: Quevnch & Purify

Quench Reaction
(e.g., Tris, Hydroxylamine)

Purification
(Desalting, Dialysis)
Gurified Conjugatc-)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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